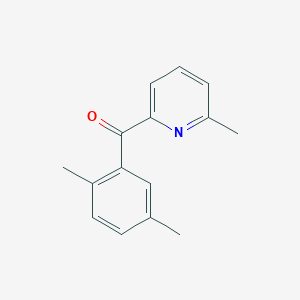
2-(4-Hexyloxybenzoyl)-3-methylpyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Supramolecular Association in Organic Acid–Base Salts : Research on similar compounds to 2-(4-Hexyloxybenzoyl)-3-methylpyridine, such as 2-amino-4-methylpyridinium salts with different benzoic acids, has revealed their ability to form hydrogen-bonded supramolecular associations. These associations are crucial in the development of organic salts with proton transfer to pyridine moieties, leading to supramolecular structures with extensive classical hydrogen bonds and noncovalent interactions. Such structures have potential applications in the field of molecular self-assembly and crystal engineering (Khalib et al., 2014).
Synthesis and Structural Study of Crown Ethers : The synthesis and structural analysis of crown ethers, specifically those involving reactions between benzo-15-crown-5 ethers and pyridine derivatives, suggest possible applications in complexation and tautomerism studies. Such research might have implications in understanding molecular interactions and formations relevant to this compound (Hayvalı et al., 2003).
Molecular and Crystal Structure Studies : Studies on organic acid-base salts, similar in structure to this compound, focus on their molecular and crystal structure. Understanding these structures is crucial in pharmaceutical and material science applications, where molecular arrangement and stability are important (Thanigaimani et al., 2015).
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-Hexyloxybenzoyl)-3-methylpyridine are currently unknown . These effects could range from modulation of enzyme activity to alteration of signal transduction pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with target proteins.
Propiedades
IUPAC Name |
(4-hexoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-14-22-17-11-9-16(10-12-17)19(21)18-15(2)8-7-13-20-18/h7-13H,3-6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQJDZHXITPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)








